Lithium phosphate

Descripción general

Descripción

Lithium phosphate is majorly used in the form of a conductive thin-film electrolyte for the fabrication of a variety of high performance energy storage devices such as lithium ion batteries and other lithium based rechargeable batteries.

Aplicaciones Científicas De Investigación

Energy Storage Systems

Lithium Iron Phosphate (LiFePO₄) Batteries

Lithium iron phosphate (LiFePO₄) is a prominent compound derived from lithium phosphate, widely utilized in energy storage systems. Its unique properties make it suitable for various applications:

- Electric Vehicles (EVs) : LiFePO₄ batteries are favored in the automotive industry due to their high thermal stability, safety, and long cycle life. They are used in electric buses and passenger cars, providing a reliable power source with minimal risk of overheating or fire .

- Renewable Energy Storage : These batteries play a crucial role in storing energy generated from renewable sources such as solar and wind. They enable smooth energy delivery by compensating for fluctuations in power generation .

- Industrial Applications : LiFePO₄ batteries are increasingly adopted in industrial settings for applications like peak shaving and grid stabilization, supporting large-scale energy storage solutions .

Table 1: Properties of LiFePO₄ Batteries

| Property | Value |

|---|---|

| Operating Voltage | 3.3 V |

| Charge Density | 170 mAh/g |

| Cycle Life | Up to 2000 cycles |

| Safety | High (low risk of thermal runaway) |

| Environmental Impact | Lower compared to other lithium-ion batteries |

Biomedical Applications

Dental Materials

Recent studies have explored the use of lithium-doped biphasic calcium phosphate (Li-BCP) in dental applications. The incorporation of lithium ions has been shown to enhance the osteogenic properties of dental materials, promoting better integration with human dental pulp stem cells (hDPSCs). This research indicates that optimal lithium levels can significantly improve biological responses necessary for osteogenesis .

Case Study: Osteogenic Response Enhancement

A study synthesized Li-BCP powders with varying lithium concentrations and assessed their effects on hDPSCs using various assays (MTT, ALP staining). The results demonstrated that specific concentrations of lithium improved cell viability and mineralization potential, suggesting promising applications in dental implants and regenerative therapies.

Material Science and Catalysis

This compound as a Catalyst

This compound has been investigated for its catalytic properties in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it a candidate for sustainable chemical processes .

Table 2: Applications of this compound in Catalysis

| Application | Description |

|---|---|

| Bio-catalysis | Enhances biological reactions |

| Toxic gas sensing | Used in sensors for environmental monitoring |

| Nuclear fuel reprocessing | Aids in separation processes |

Environmental Impact

The deployment of lithium iron phosphate batteries has been linked to significant environmental benefits compared to traditional battery technologies. Studies indicate that LFP batteries exhibit lower greenhouse gas emissions throughout their lifecycle, making them an environmentally friendly choice for energy storage solutions .

Propiedades

IUPAC Name |

trilithium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Li.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQULNDIKKJZPH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

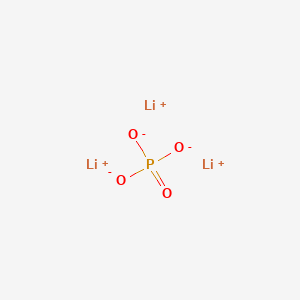

Canonical SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889590 | |

| Record name | Phosphoric acid, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10377-52-3 | |

| Record name | Lithium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QM4K05Q74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.